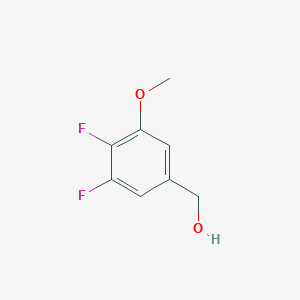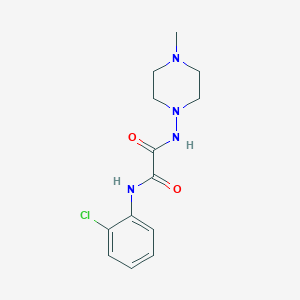
N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a compound that contains a piperazine ring. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals . The compound also contains a chlorophenyl group, which is a common feature in many pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a piperazine ring attached to a 2-chlorophenyl group and an oxalamide group. The structure can be confirmed using techniques such as HRMS, IR, 1H and 13C NMR .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
A novel synthetic approach for di- and mono-oxalamides, including structures similar to N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, was developed through acid-catalyzed rearrangement, highlighting its significance in creating anthranilic acid derivatives and oxalamides for various applications (Mamedov et al., 2016).
Antimicrobial and Antimycobacterial Activity
Research into 1,5-Diphenylpyrrole derivatives, which share structural features with the compound , demonstrated potent antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).
Biological Activity and Drug Development
Studies on novel oxazolo[5,4-d]pyrimidines, designed via scaffold hopping, showed significant biological activity toward CB1/CB2 cannabinoid receptors. This highlights the potential of similar compounds in the development of treatments targeting these receptors (Tuo et al., 2018).
Anticancer and Antimicrobial Agents
Compounds incorporating elements of this compound structure have been synthesized and evaluated for their anticancer and antimicrobial activities, showcasing the chemical's versatility in drug development (Katariya et al., 2021).
HIV-1 Research
NBD-556, a compound similar in function, has been studied for its ability to enhance the binding of anti-gp120 monoclonal antibodies toward HIV-1 envelope protein, indicating potential applications in HIV-1 research and therapy (Yoshimura et al., 2010).
Enzyme Inhibition
The inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from similar structures suggests applications in treating conditions like obesity and diabetes through enzyme inhibition strategies (Bekircan et al., 2015).
Zukünftige Richtungen
The future directions for research on “N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” could include exploring its potential biological activity, studying its physical and chemical properties, and developing new synthesis methods. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could have potential applications in pharmaceuticals or agrochemicals .
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that multiple pathways could be affected.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c1-17-6-8-18(9-7-17)16-13(20)12(19)15-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKZXOMCBUNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)
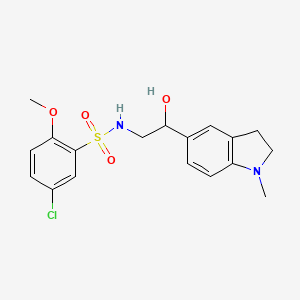
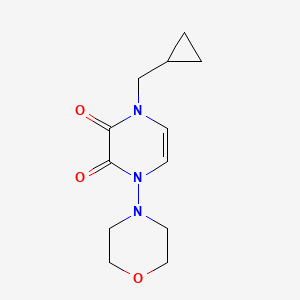
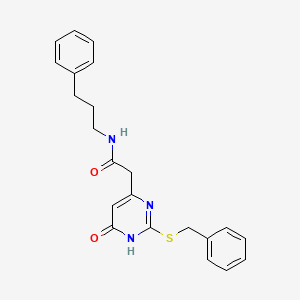
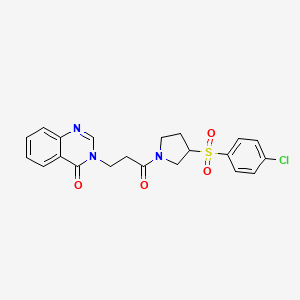
![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)

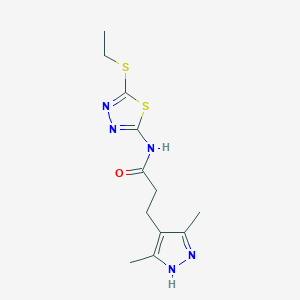
![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

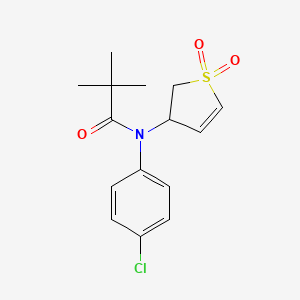
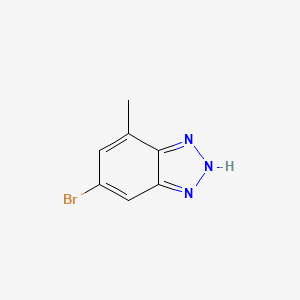
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
